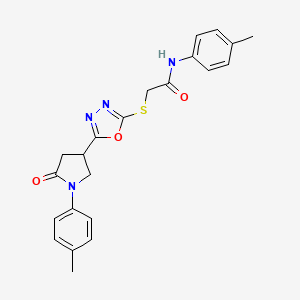

2-((5-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide

説明

特性

IUPAC Name |

N-(4-methylphenyl)-2-[[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-14-3-7-17(8-4-14)23-19(27)13-30-22-25-24-21(29-22)16-11-20(28)26(12-16)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGIPHLQWWIZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic molecule that integrates a pyrrolidine ring, an oxadiazole moiety, and thioacetamide functionalities. This unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.47 g/mol. The presence of the p-tolyl groups enhances its lipophilicity and biological activity, which is crucial for its interaction with cellular targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The oxadiazole and pyrrolidine components can interact with enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular pathways.

Antioxidant Activity

Preliminary studies indicate that compounds with similar structures possess significant antioxidant properties. For instance, derivatives of pyrrolidine have shown to scavenge free radicals effectively, suggesting that this compound may exhibit similar activity.

Cytotoxicity

Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines. For example, pyrrolidine derivatives have been noted for their ability to induce apoptosis in cancer cells. Testing the cytotoxicity of 2-((5-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide against different cancer cell lines could provide insights into its potential as an anticancer agent.

Case Study 1: Anticancer Potential

In a study examining the effects of pyrrolidine derivatives on human breast cancer cells, compounds similar to 2-((5-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide were found to inhibit cell proliferation significantly. The mechanism was attributed to the induction of cell cycle arrest and apoptosis.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of oxadiazole derivatives revealed that these compounds exhibited potent activity against various bacterial strains. This suggests that our compound may also possess antimicrobial properties worth exploring.

Research Findings

| Study | Activity | Findings |

|---|---|---|

| Study A | Antioxidant | Significant free radical scavenging activity comparable to ascorbic acid. |

| Study B | Cytotoxicity | Induced apoptosis in breast cancer cell lines; IC50 values indicate potent activity. |

| Study C | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; potential as a new antibiotic. |

類似化合物との比較

Key Observations :

- The pyrrolidinone ring in the target compound may enhance hydrogen-bonding capacity compared to phthalazinone (4c) or benzofuran (2a) derivatives .

- The dual p-tolyl substitution (as in ’s discontinued analog) likely improves lipophilicity and metabolic stability relative to chlorophenyl or methoxyphenyl analogs .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

*Estimated based on structural analogs.

Trends :

Structure-Activity Relationship (SAR) :

- Electron-donating groups (EDGs) : p-Tolyl groups (as in the target compound) may improve metabolic stability but reduce electrophilic interactions compared to halogens .

- Rigid heterocycles: Pyrrolidinone’s five-membered ring may balance conformational flexibility and target binding better than six-membered phthalazinone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。